![molecular formula C10H11ClO4S B14257566 Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]- CAS No. 442914-24-1](/img/structure/B14257566.png)
Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]- is an organic compound with the molecular formula C10H11ClO4S It is characterized by the presence of a butanoic acid backbone with a 4-chlorophenylsulfonyl group attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-[(4-chlorophenyl)sulfonyl]- typically involves the reaction of butanoic acid derivatives with 4-chlorobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of butanoic acid, 2-[(4-chlorophenyl)sulfonyl]- may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of butanoic acid, 2-[(4-chlorophenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anti-inflammatory activities. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- Butanoic acid, 2-[(4-methylphenyl)sulfonyl]-
- Butanoic acid, 2-[(4-fluorophenyl)sulfonyl]-
- Butanoic acid, 2-[(4-bromophenyl)sulfonyl]-
Uniqueness
Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]- is unique due to the presence of the 4-chlorophenylsulfonyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and potential biological activity compared to its analogs with different substituents.
Propiedades
Número CAS |
442914-24-1 |
|---|---|
Fórmula molecular |
C10H11ClO4S |
Peso molecular |
262.71 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)sulfonylbutanoic acid |
InChI |
InChI=1S/C10H11ClO4S/c1-2-9(10(12)13)16(14,15)8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3,(H,12,13) |
Clave InChI |
HGCASONBUAQDIP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)O)S(=O)(=O)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14257493.png)
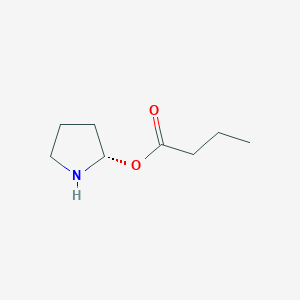
![1-(2-Imino-1,3-thiazol-3(2H)-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14257506.png)
![O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine](/img/structure/B14257515.png)
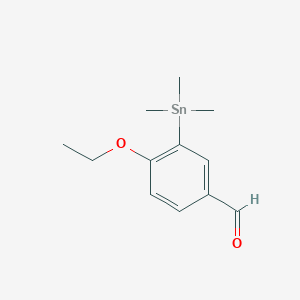
![1-Naphthalenol, 2,2'-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-](/img/structure/B14257530.png)

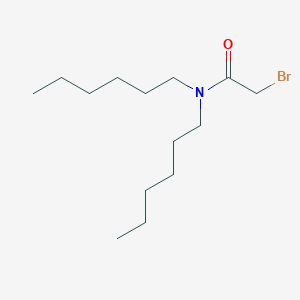
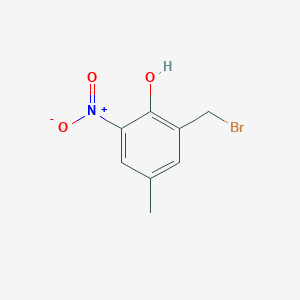

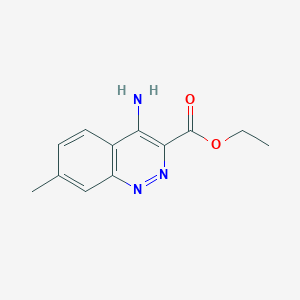

![Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]-](/img/structure/B14257582.png)
